N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide
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Overview
Description
N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide is a complex organic compound that belongs to the class of pyridones This compound is characterized by its unique structure, which includes a pyridone ring and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate
- 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3]
Uniqueness
N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide stands out due to its unique combination of a pyridone ring and a but-2-ynamide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-[(1-methyl-2-oxopyridin-3-yl)methyl]but-2-ynamide |
InChI |
InChI=1S/C11H12N2O2/c1-3-5-10(14)12-8-9-6-4-7-13(2)11(9)15/h4,6-7H,8H2,1-2H3,(H,12,14) |
InChI Key |
DSGXKJYLIRJYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CN(C1=O)C |
Origin of Product |
United States |
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